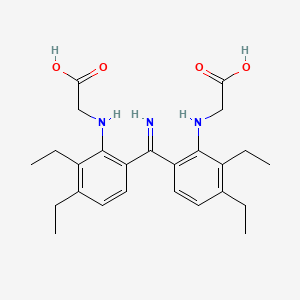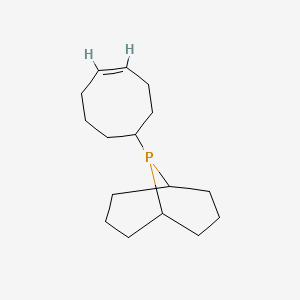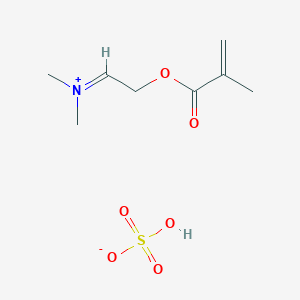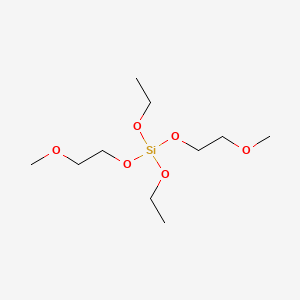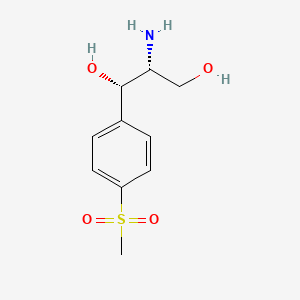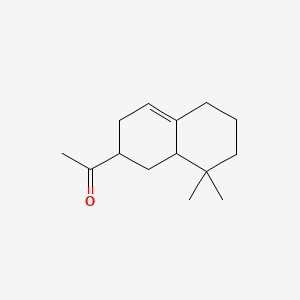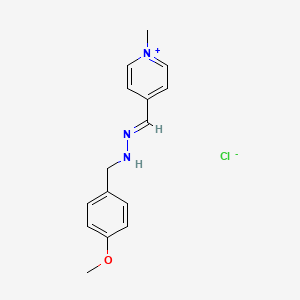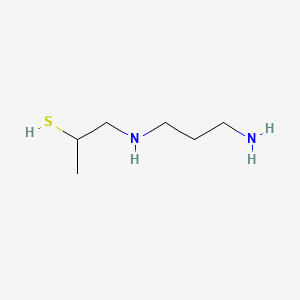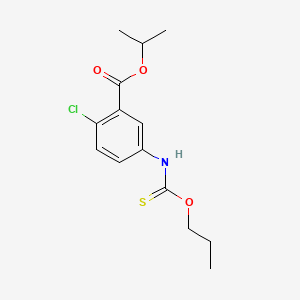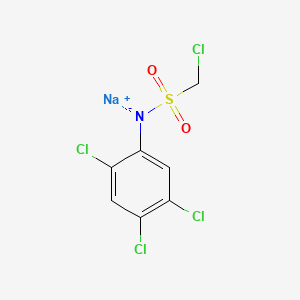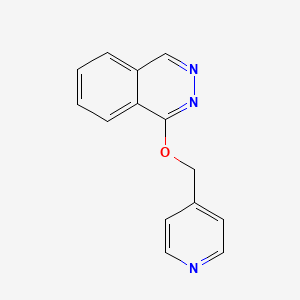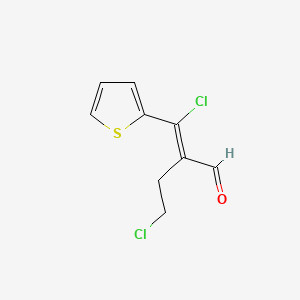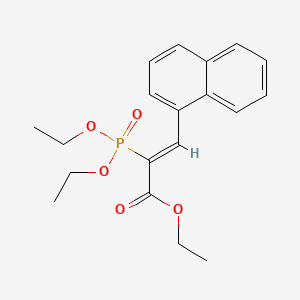
Ethyl 2-(diethoxyphosphoryl)-3-(1-naphthyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(diethoxyphosphoryl)-3-(1-naphthyl)acrylate is an organic compound that belongs to the class of phosphonate esters This compound is characterized by the presence of a naphthyl group attached to an acrylate moiety, which is further substituted with a diethoxyphosphoryl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(diethoxyphosphoryl)-3-(1-naphthyl)acrylate typically involves the reaction of ethyl acrylate with diethyl phosphite in the presence of a base, followed by the introduction of the naphthyl group. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2-(diethoxyphosphoryl)-3-(1-naphthyl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.
Reduction: Reduction reactions can lead to the formation of reduced phosphonate esters.
Substitution: Nucleophilic substitution reactions can occur at the acrylate moiety, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various phosphonate esters and substituted acrylates, which can be further utilized in different chemical applications.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(diethoxyphosphoryl)-3-(1-naphthyl)acrylate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be employed in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism by which Ethyl 2-(diethoxyphosphoryl)-3-(1-naphthyl)acrylate exerts its effects involves the interaction of the phosphonate group with specific molecular targets. The diethoxyphosphoryl group can mimic phosphate esters, allowing the compound to act as an inhibitor of enzymes that utilize phosphate substrates. This interaction can disrupt normal enzymatic activity, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
- Ethyl 2-(diethoxyphosphoryl)-3-phenylacrylate
- Ethyl 2-(diethoxyphosphoryl)-3-(2-naphthyl)acrylate
- Ethyl 2-(diethoxyphosphoryl)-3-(4-methoxyphenyl)acrylate
Comparison: Ethyl 2-(diethoxyphosphoryl)-3-(1-naphthyl)acrylate is unique due to the presence of the 1-naphthyl group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
13507-51-2 |
|---|---|
Molekularformel |
C19H23O5P |
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
ethyl (Z)-2-diethoxyphosphoryl-3-naphthalen-1-ylprop-2-enoate |
InChI |
InChI=1S/C19H23O5P/c1-4-22-19(20)18(25(21,23-5-2)24-6-3)14-16-12-9-11-15-10-7-8-13-17(15)16/h7-14H,4-6H2,1-3H3/b18-14- |
InChI-Schlüssel |
UXIVPFUAIKXJLT-JXAWBTAJSA-N |
Isomerische SMILES |
CCOC(=O)/C(=C/C1=CC=CC2=CC=CC=C21)/P(=O)(OCC)OCC |
Kanonische SMILES |
CCOC(=O)C(=CC1=CC=CC2=CC=CC=C21)P(=O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


